2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as DEN, is a chemical compound that has been extensively studied for its potential use in scientific research. DEN is a member of the benzamide family of compounds and is used primarily as a tool compound for studying the biological processes that it affects.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is not fully understood, but it is thought to cause DNA damage through the formation of adducts with DNA. These adducts can lead to the formation of DNA crosslinks, which can cause DNA damage and cell death. This compound has also been shown to activate the p53 tumor suppressor pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to causing DNA damage, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to induce the expression of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for the DNA damage response pathway and the p53 tumor suppressor pathway. This specificity makes it a useful tool compound for studying these pathways. However, one of the limitations of using this compound is its toxicity. This compound can cause DNA damage and cell death, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. One area of research is the development of new derivatives of this compound that have improved specificity and reduced toxicity. Another area of research is the study of the cellular response to DNA damage caused by this compound. This research could lead to the development of new therapies for cancer and other diseases. Finally, the study of the inflammatory response to this compound could lead to new insights into the role of inflammation in disease.
Synthesis Methods
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 2,5-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with an acid to yield the final product, this compound. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been used extensively in scientific research as a tool compound for studying the biological processes that it affects. One of the primary applications of this compound is in the study of the DNA damage response pathway. This compound has been shown to cause DNA damage and can be used to study the cellular response to DNA damage. This compound has also been used in the study of the p53 tumor suppressor pathway. It has been shown to activate the p53 pathway and induce apoptosis in cancer cells.
properties
IUPAC Name |
2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-7-9(16)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXARAOOZXZWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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